molecular formula C19H16FN3O2S B2570729 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 2034486-94-5

2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2570729
CAS No.: 2034486-94-5
M. Wt: 369.41
InChI Key: OJWCGBUYOBCVDP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising an imidazo[2,1-b][1,3]thiazole core linked to a 2-(2-fluorophenoxy)acetamide group. The imidazothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Compounds containing this core, such as various imidazotriazines, have been extensively investigated as potent kinase inhibitors, suggesting this reagent's potential utility in oncology and signal transduction research . Furthermore, the inclusion of a fluorophenoxy moiety is a common strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity. Related compounds with fluorophenyl groups have been studied for a range of neurological activities, including anticonvulsant and antidepressant effects, providing a rationale for exploring this acetamide derivative in central nervous system (CNS) research . The specific mechanism of action for this compound is a subject for empirical investigation, but its design offers a compelling starting point for developing novel therapeutic agents. Researchers can use this high-purity compound to probe its biological activity, identify its molecular targets, and elucidate its mechanism in various disease models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-6-2-4-8-17(14)25-12-18(24)21-15-7-3-1-5-13(15)16-11-23-9-10-26-19(23)22-16/h1-8,11H,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWCGBUYOBCVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by cyclization reactions involving appropriate thioamides and α-halo ketones under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the imidazo[2,1-b][1,3]thiazole core.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenoxy or imidazo[2,1-b][1,3]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to interact with enzymes and receptors, modulating their activity. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards its targets. This results in the modulation of various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, their modifications, and biological activities:

Compound Name Structural Modifications Biological Activity Reference
Target Compound : 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide 2-fluorophenoxy, imidazothiazole-phenyl core Not explicitly reported (inferred: potential enzyme modulation) N/A
SRT1720 Quinoxaline-2-carboxamide; piperazine-methyl substitution SIRT1 agonist (enhances mitochondrial function)
SRT2183 Naphthalene-2-carboxamide; hydroxypyrrolidine substitution SIRT1 agonist (improved potency over SRT1720)
Compound 18 (from ) 4-ethoxy-3-(piperidinylsulfonyl)phenyl group Anti-HIV-1 activity via MA protein binding
BK09017 () Thiophen-3-yl instead of 2-fluorophenoxy Structural analog (no activity reported)
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () Pyridyl core; dual fluorophenyl groups Structural analog (no activity reported)
N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () Sulfonamide group; tetrahydronaphthalene substitution Structural analog (no activity reported)

Functional Insights

  • Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability and target binding compared to non-halogenated analogs (e.g., BK09017 with thiophene) due to reduced oxidative metabolism and increased electronegativity .
  • Core Modifications :
    • SRT1720 and SRT2183 demonstrate that substitutions on the imidazothiazole-phenyl core (e.g., piperazine or hydroxypyrrolidine) critically influence SIRT1 agonist activity .
    • Compound 18’s anti-HIV activity highlights the importance of sulfonyl and ethoxy groups in targeting viral proteins .
  • Biological Target Diversity : Despite structural similarities, these compounds exhibit varied mechanisms (e.g., SIRT1 activation vs. HIV-1 inhibition), emphasizing the role of peripheral substituents in determining selectivity.

Biological Activity

2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. Characterized by a unique structural composition, this compound incorporates a fluorophenoxy group and an imidazo[2,1-b][1,3]thiazole moiety. Its molecular formula is C18H17FN4OC_{18}H_{17}FN_4O with a molecular weight of approximately 328.35 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structural uniqueness of this compound contributes to its biological activity. The presence of the imidazo[2,1-b][1,3]thiazole ring is particularly notable as compounds with similar structures have demonstrated various biological activities including:

  • Antimicrobial properties
  • Antifungal effects
  • Anticancer activity

Research indicates that derivatives of this compound can inhibit several enzymes and receptors involved in disease pathways. For instance, studies have shown effectiveness in inhibiting protein kinases, which are critical targets in cancer therapy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Molecular docking studies suggest favorable interactions with target enzymes involved in cancer progression. The compound's ability to inhibit these targets may lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Properties

Compounds containing imidazo[2,1-b][1,3]thiazole structures have shown significant antimicrobial activity. For example:

CompoundActivity TypeMIC (μg/mL)
5-Fluoro-1H-imidazoleAntimicrobial0.5 - 4
4-(Fluorophenyl)thiazoleAnticancer0.25 - 8
4-Amino-5-fluoro-1H-pyrazoleAnti-inflammatory0.5 - 10

These results indicate that the compound may possess similar or enhanced antimicrobial efficacy compared to structurally related compounds .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Inhibition of Type III Secretion System (T3SS) : A study demonstrated that compounds structurally related to this compound exhibited concentration-dependent inhibition of T3SS-mediated activity in pathogenic bacteria .
  • Evaluation Against Drug-Resistant Strains : Research has indicated that derivatives can be effective against drug-resistant strains of bacteria such as MRSA and E. coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics .

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